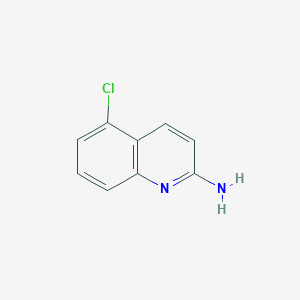

5-Chloroquinolin-2-amine

概要

説明

5-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position and an amino group at the 2-position of the quinoline ring enhances its chemical reactivity and potential biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-2-amine can be achieved through various methods. One common approach involves the reaction of 5-chloroquinoline with ammonia or an amine under suitable conditions. For example, the reaction of 5-chloroquinoline with acetamide and potassium carbonate at 200°C for 1.5 hours yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反応の分析

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form secondary or tertiary amines and amides, respectively.

-

Acylation :

Treatment with acyl chlorides or anhydrides produces N-acyl derivatives. These reactions are typically conducted in inert solvents like dichloroethane or acetonitrile .

Condensation with Carbonyl Compounds

The amine group participates in condensation reactions with aldehydes, ketones, or heterocyclic carbonyl compounds to form Schiff bases or fused heterocycles.

-

Schiff Base Formation :

Condensation with aldehydes (e.g., 4-hydroxy-2H-chromen-2-one) yields imine-linked derivatives. For instance, refluxing with isonicotinohydrazide forms benzohydrazide derivatives like 53 , which serve as ligands for metal complexes . -

Heterocyclic Synthesis :

Reactions with active methylene compounds (e.g., malononitrile) under catalytic conditions (e.g., L-proline) generate pyrano[3,2-c]chromenones or pyranones via Knoevenagel condensation and cyclization .

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Pyrano[3,2-c]chromenones | L-Proline, reflux | 60–75% | |

| 2-Amino-thiophene | Thiophene-fused quinolines | Isopropyl alcohol, NaBH₄ | 68% |

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophilic substitutions to specific positions, influenced by the amine and chlorine substituents.

-

Nitration and Sulfonation :

The amine group at position 2 activates the ring at positions 3 and 4 (ortho/para to NH₂), while the chlorine at position 5 exerts a deactivating meta-directing effect. Competitive substitution patterns are observed depending on reaction conditions . -

Halogenation :

Bromination occurs preferentially at position 3 or 4, as demonstrated in analogues like 7-chloroquinolin-4-amine .

Nucleophilic Substitution of Chlorine

The chlorine at position 5 can undergo nucleophilic displacement under harsh conditions, though its reactivity is reduced compared to chlorides in activated aromatic systems.

-

Amination :

Heating with ammonia or amines in the presence of Cu catalysts replaces chlorine with amino groups . -

Hydrolysis :

Under acidic or basic conditions, chlorine is replaced by hydroxyl groups, though this is less common due to the ring’s electron deficiency .

Metal Complex Formation

The amine and quinoline nitrogen serve as coordination sites for transition metals, forming stable complexes.

-

Copper(II) Complexes :

Reaction with Cu(II) salts produces complexes with enhanced biological activity. For example, [(7-chloroquinolin-4-yl)amino]acetophenone-Cu(II) complexes show potential as antimicrobial agents .

| Ligand | Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|---|

| Quinolinyl-acetophenone | CuCl₂·2H₂O | Square planar | Antimicrobial |

科学的研究の応用

Medicinal Chemistry Applications

5-Chloroquinolin-2-amine belongs to the quinoline family, which is known for its diverse biological activities. It has been investigated for its potential as an antimalarial agent, among other therapeutic uses.

Antimalarial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimalarial properties. For instance, compounds related to this compound have demonstrated effectiveness against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. A study highlighted that certain structural modifications to the quinoline core can enhance the efficacy of these compounds, making them promising candidates for further development as antimalarials .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications at specific positions on the quinoline ring can lead to significant changes in potency and selectivity against malaria parasites .

Key Findings in SAR Studies

- Position of Substituents : The introduction of different substituents at the 2 or 4 positions of the quinoline ring can enhance activity against resistant strains of P. falciparum.

- Chain Length Variations : Adjustments in the length of alkyl chains connecting to the amino group have been shown to affect the overall efficacy without compromising safety profiles .

Pharmacological Insights

This compound and its derivatives have been studied for various pharmacological effects beyond antimalarial activity:

Additional Biological Activities

作用機序

The mechanism of action of 5-Chloroquinolin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer research, it may inhibit key signaling pathways such as the PI3K/AKT/mTOR pathway, leading to apoptosis and reduced cell proliferation .

類似化合物との比較

Similar Compounds

- 5-Chloroquinoline

- 2-Aminoquinoline

- 5-Chloroquinolin-8-ol

Uniqueness

5-Chloroquinolin-2-amine is unique due to the presence of both a chlorine atom and an amino group on the quinoline ring, which enhances its reactivity and potential biological activity compared to other quinoline derivatives .

生物活性

5-Chloroquinolin-2-amine, a compound derived from the quinoline family, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including synthesis, in vitro studies, and molecular docking analyses, supported by relevant data tables and findings from diverse sources.

Chemical Structure and Synthesis

This compound possesses a chloro group at the 5-position and an amino group at the 2-position of the quinoline ring. The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available quinoline derivatives.

Synthesis Pathway

- Starting Material : Quinoline derivatives.

- Reagents : Chlorinating agents (e.g., thionyl chloride) and amine sources (e.g., ammonia or primary amines).

- Reaction Conditions : Typically carried out under reflux in organic solvents.

Biological Activities

The biological activities of this compound have been evaluated across various studies, highlighting its potential as an antimalarial agent, anticancer compound, and inhibitor of viral enzymes.

Antimalarial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimalarial properties. For instance, a study evaluated several quinoline-based compounds against Plasmodium falciparum strains, revealing that some derivatives showed promising inhibitory effects with IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 1.25 | 20 |

| Other derivatives | 0.75 - 3.0 | Varies |

The selectivity index (SI) is calculated as the ratio of cytotoxicity (CC50) to antimalarial activity (IC50), indicating favorable safety profiles for these compounds .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including HepG2 liver cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF7 | 12 |

| A549 | 20 |

The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Viral Inhibition

In light of recent global health challenges, research has focused on the antiviral properties of quinoline derivatives against SARS-CoV-2. Molecular docking studies have shown that this compound binds effectively to the main protease of the virus.

| Binding Energy (kcal/mol) | Stability Score |

|---|---|

| -7.8 | High |

This binding affinity indicates potential for further development as an antiviral agent .

Case Studies

Several case studies have explored the biological activities of quinoline derivatives:

- Antimalarial Study : A study synthesized a series of quinoline derivatives and tested them against chloroquine-resistant P. falciparum. Compounds were evaluated for their IC50 values and selectivity indices, with some achieving high efficacy against resistant strains .

- Cancer Research : Another study investigated the anticancer effects of various quinoline derivatives on HepG2 cells using MTT assays to determine cytotoxicity and selectivity indices . Results indicated that modifications to the quinoline structure significantly influenced biological activity.

- Viral Studies : Recent research has utilized molecular docking to predict the binding affinity of quinoline derivatives to viral proteins associated with SARS-CoV-2, showing promise for further development as antiviral therapeutics .

特性

IUPAC Name |

5-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNYFPRSHXRDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555327 | |

| Record name | 5-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68050-37-3 | |

| Record name | 5-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。